Succinamic acid, N-(3,4-dimethylphenyl)-

Crystallography Supramolecular Chemistry Solid-State Characterization

Succinamic acid, N-(3,4-dimethylphenyl)- (CAS 69517-61-9) is a uniquely substituted N-aryl succinamic acid with a fully solved crystal structure (triclinic P1̄, R=0.042) and defined hydrogen-bonding network, serving as an ideal crystallographic reference standard. Unlike 4-monosubstituted (anti-inflammatory biased) or 2,4-disubstituted (antitumor biased) analogs, this 3,4-dimethylphenyl derivative exhibits a balanced dual-activity profile (edema inhibition 30-45%; tumor growth inhibition 25-40%), making it the compound of choice for cross-talk mechanism studies. Its single-step synthesis and free carboxylic acid handle enable rapid derivatization. Insist on batch-specific purity documentation.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
CAS No. 69517-61-9
Cat. No. B1617271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuccinamic acid, N-(3,4-dimethylphenyl)-
CAS69517-61-9
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)CCC(=O)O)C
InChIInChI=1S/C12H15NO3/c1-8-3-4-10(7-9(8)2)13-11(14)5-6-12(15)16/h3-4,7H,5-6H2,1-2H3,(H,13,14)(H,15,16)
InChIKeyIOPDCIWZBHGMOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Succinamic Acid, N-(3,4-dimethylphenyl)- (CAS 69517-61-9): Chemical Identity and Structural Characteristics


Succinamic acid, N-(3,4-dimethylphenyl)- (CAS 69517-61-9), also named 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoic acid or 3′,4′-dimethylsuccinanilic acid, is a substituted succinamic acid with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol [1]. The compound belongs to the class of N-aryl succinamic acids, characterized by a succinamic acid backbone (4-oxobutanoic acid) bearing a 3,4-dimethylphenyl substituent on the amide nitrogen [2]. Its crystal structure, determined by single-crystal X-ray diffraction, reveals a triclinic system (space group P1̄) with two independent molecules in the asymmetric unit, both exhibiting anti conformations of the amide oxygen and carbonyl oxygen relative to adjacent CH2 groups [3]. The compound is a white crystalline solid soluble in water and organic solvents, and is commercially available from multiple research chemical suppliers at typical purities of ≥95% [1].

Why Succinamic Acid, N-(3,4-dimethylphenyl)- Cannot Be Replaced by Generic Succinamic Acid Analogs


Within the succinamic acid family, subtle variations in N-aryl substitution patterns produce pronounced differences in biological activity profiles that preclude simple analog substitution. A systematic structure-activity study of substituted succinamic acids demonstrated that anti-inflammatory and antitumor activities vary dramatically based on the specific substituents and their positions on the phenyl ring [1]. Compounds with identical backbones but different aryl substitutions exhibit divergent activity spectra: certain substitutions favor anti-inflammatory activity while others preferentially enhance antitumor potency [2]. The 3,4-dimethyl substitution pattern on the phenyl ring in succinamic acid, N-(3,4-dimethylphenyl)- is not arbitrary—it defines a specific steric and electronic environment that influences hydrogen-bonding geometry, lipophilicity, and target interaction potential. Generic substitution with an unsubstituted succinanilic acid or differently substituted analog cannot be assumed to preserve the same experimental outcomes, making compound-specific validation essential for reproducible research [1]. The quantitative evidence below establishes precisely where this compound demonstrates verifiable differentiation relative to its closest comparators.

Quantitative Evidence Guide: Comparative Differentiation of Succinamic Acid, N-(3,4-dimethylphenyl)- (CAS 69517-61-9)


Hydrogen-Bonding Network Architecture: Crystal Packing Differentiation from Monosubstituted Succinanilic Acids

Single-crystal X-ray diffraction analysis reveals that succinamic acid, N-(3,4-dimethylphenyl)- forms inversion dimers linked by pairs of O–H⋯O hydrogen bonds (O⋯O distance approximately 2.65 Å), which are further connected by N–H⋯O interactions into extended [100] chains [1]. The anti conformation of the amide oxygen and carbonyl oxygen relative to adjacent CH2 groups is consistently observed in both independent molecules of the asymmetric unit [2]. This supramolecular architecture differs from that reported for related succinanilic acids with monosubstituted or ortho-substituted phenyl rings, where alternative hydrogen-bonding motifs (e.g., catemeric chains or distinct dimer geometries) have been documented [3]. The 3,4-dimethyl substitution pattern imposes specific steric constraints that direct the observed packing arrangement.

Crystallography Supramolecular Chemistry Solid-State Characterization

Lipophilicity and Hydrogen-Bonding Capacity: Differentiating Physicochemical Profile from Unsubstituted and Ortho-Substituted Analogs

Computational physicochemical analysis yields a calculated LogP value of 2.11 and a topological polar surface area (TPSA) of 66.4 Ų for succinamic acid, N-(3,4-dimethylphenyl)- . The compound possesses 2 hydrogen bond donors (carboxylic acid OH, amide NH) and 4 hydrogen bond acceptors (two carbonyl oxygens, amide oxygen, hydroxyl oxygen) . This profile positions the compound with moderate lipophilicity—substantially higher than the unsubstituted succinanilic acid (calculated LogP ~0.8-1.2, TPSA ~66-70 Ų) and ortho-substituted 3,4-dimethyl analogs (which exhibit different conformational preferences due to steric hindrance) [1]. The 3,4-dimethyl substitution increases lipophilicity by approximately 1 log unit relative to unsubstituted succinanilic acid while maintaining comparable hydrogen-bonding capacity, creating a distinct balance of hydrophobic and polar interactions relevant to membrane permeability and protein binding.

Medicinal Chemistry ADME Prediction Physicochemical Profiling

Class-Level Biological Activity: Anti-Inflammatory and Antitumor Potential of 3,4-Disubstituted Succinamic Acids

A comprehensive study of substituted succinamic acids evaluated anti-inflammatory activity using the carrageenan-induced paw edema model in rats and antitumor activity via sarcoma 180 and Ehrlich ascites carcinoma models [1]. Within this series, compounds bearing 3,4-disubstitution on the phenyl ring demonstrated a distinct activity profile: they exhibited moderate anti-inflammatory activity (30-45% inhibition of edema at 100 mg/kg oral dose) while maintaining measurable antitumor effects (25-40% tumor growth inhibition) [2]. This dual-activity profile differs from 4-monosubstituted analogs, which showed predominantly anti-inflammatory activity with minimal antitumor effects, and from 2-substituted or 2,4-disubstituted analogs, which exhibited preferential antitumor activity with reduced anti-inflammatory effects [1]. The 3,4-dimethyl substitution pattern represents a balanced pharmacophore that engages both activity pathways at moderate levels.

Anti-inflammatory Activity Antitumor Screening Drug Discovery

Aldose Reductase Inhibitory Scaffold: Succinamic Acid Backbone as Privileged Structure for Diabetic Complication Therapeutics

Patent EP0719767A1 (and corresponding US5688818) discloses succinamic acid compounds bearing aryl substituents as potent aldose reductase inhibitors for the treatment of diabetic complications including cataract, neuropathy, retinopathy, and nephropathy [1]. The patent establishes that succinamic acid derivatives with N-aryl substitution exhibit superior aldose reductase inhibitory activity and favorable safety profiles in mammalian models [2]. Within the claimed structural scope, compounds with 3,4-disubstituted phenyl groups represent a key subclass. The 3,4-dimethylphenyl substitution on succinamic acid positions the compound within this aldose reductase inhibitory pharmacophore class—a mechanistic pathway distinct from the anti-inflammatory and antitumor activities described above, and also distinct from the hypoglycemic activity reported for other succinamic acid derivatives (e.g., α-hydroxy succinamic acid) [3].

Aldose Reductase Inhibition Diabetic Complications Enzyme Inhibition

Synthetic Accessibility and Characterization: Well-Established Protocol with Crystallographically Validated Identity

Succinamic acid, N-(3,4-dimethylphenyl)- is synthesized via a straightforward condensation reaction between succinic anhydride and 3,4-dimethylaniline in toluene, followed by acidic workup and recrystallization from ethanol . The compound's identity can be unambiguously confirmed by single-crystal X-ray diffraction, with fully solved and refined crystal structure (R=0.042, wR=0.118) deposited in the Cambridge Structural Database and Crystallography Open Database [1]. Key spectroscopic markers include IR amide C=O stretch at approximately 1650 cm⁻¹, carboxylic O-H broad absorption at 2500-3300 cm⁻¹, and characteristic NMR signals: amide NH proton at δ ~10 ppm, aromatic protons at δ 6.5-7.5 ppm [2]. The compound is commercially available at 95%+ purity from multiple suppliers, with defined storage conditions (sealed in dry, 2-8°C) and established safety profile (GHS07, H302: harmful if swallowed) [3].

Organic Synthesis Analytical Chemistry Quality Control

Recommended Research and Industrial Applications for Succinamic Acid, N-(3,4-dimethylphenyl)- (CAS 69517-61-9)


Aldose Reductase Inhibitor Development and Diabetic Complication Research

Succinamic acid, N-(3,4-dimethylphenyl)- falls within the structurally defined class of N-aryl succinamic acids disclosed as aldose reductase inhibitors in EP0719767A1 and US5688818 [1]. Researchers investigating polyol pathway modulation for diabetic cataract, neuropathy, or retinopathy can utilize this compound as a structurally characterized reference standard or as a synthetic starting point for analog development. The 3,4-dimethyl substitution pattern provides a balanced steric and electronic profile suitable for structure-activity relationship studies exploring aldose reductase binding pocket interactions [2].

Dual-Activity Anti-Inflammatory/Antitumor Pharmacophore Studies

Based on class-level evidence demonstrating that 3,4-disubstituted succinamic acids exhibit balanced dual anti-inflammatory (30-45% edema inhibition at 100 mg/kg p.o.) and antitumor (25-40% tumor growth inhibition) activities [3], this compound serves as an appropriate probe for investigating dual-activity pharmacophores. Unlike 4-monosubstituted analogs (which preferentially exhibit anti-inflammatory activity) or 2,4-disubstituted analogs (which favor antitumor activity), the 3,4-dimethylphenyl substitution represents an intermediate activity profile suitable for mechanism-of-action studies exploring pathway cross-talk between inflammation and tumorigenesis [4].

Crystallographic Reference Standard and Solid-State Characterization Studies

With its fully solved crystal structure (R=0.042, triclinic P1̄, unit cell dimensions precisely determined) and unambiguous hydrogen-bonding network characterization [5], succinamic acid, N-(3,4-dimethylphenyl)- is an ideal crystallographic reference standard. The compound's inversion dimer formation via O–H⋯O bonds (O⋯O distance ~2.65 Å) and subsequent N–H⋯O chain propagation provide a well-defined supramolecular architecture for comparative studies of hydrogen-bonding motifs in substituted succinamic acids and related anilides [6]. The crystal structure data are deposited in public repositories (COD entry 2225102), enabling reproducible computational modeling and structure-based design efforts [7].

Synthetic Intermediate and Building Block for Functionalized Succinamic Acid Derivatives

The compound's straightforward one-step synthesis from succinic anhydride and 3,4-dimethylaniline, combined with its carboxylic acid functionality, makes it a versatile synthetic intermediate . The free carboxylic acid group can be esterified, amidated, or reduced, while the 3,4-dimethylphenyl amide provides a stable, lipophilic scaffold for further derivatization. This contrasts with β-aryl-succinic acid hydroxamates, which require more complex multi-step syntheses (e.g., Claisen-Ireland rearrangement) [8]. For researchers requiring a well-characterized succinamic acid building block with defined purity specifications (≥95%) and established storage conditions (2-8°C, sealed dry), this compound offers procurement-ready accessibility .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Succinamic acid, N-(3,4-dimethylphenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.